

# Sensitive Detection of Forchlorfenuron in Plant Tissues using LC-MS/MS

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## Compound of Interest

Compound Name: Forchlorfenuron

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Forchlorfenuron (CPPU), a synthetic phenylurea-type cytokinin, is a plant growth regulator used to increase fruit size and yield in various crops such as kiwifruit, grapes, and melons.[1][2] Due to potential health concerns related to its residues in food products, sensitive and reliable analytical methods are required for its detection and quantification in plant tissues.[2] This document provides a detailed application note and protocol for the sensitive detection of forchlorfenuron in plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by UPLC-MS/MS analysis.[3][4]

## Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for forchlorfenuron analysis in various plant matrices as reported in the cited literature.

Table 1: Method Validation Parameters for Forchlorfenuron Detection

Plant Matrix	Linearity (Correlation Coefficient, $r^2$ )	Limit of Detection (LOD) ( $\mu\text{g/kg}$ )	Limit of Quantification (LOQ) ( $\mu\text{g/kg}$ )	Reference
Watermelon	>0.999	-	1	[3][4]
Tomato	>0.999	-	10 (Lowest Validated Level)	[5][6]
Zucchini	>0.999	-	10 (Lowest Validated Level)	[5][6]
Watermelon, Waxberry	-	0.5	1.7	[7]
Apples, Kiwis, Grapes	-	1	2	[1]
Bean Sprouts	-	-	3.0	[8]

Table 2: Recovery Studies of Forchlorfenuron in Different Plant Matrices

Plant Matrix	Spiking Levels ( $\mu\text{g/kg}$ )	Mean Recovery (%)	Relative Standard Deviation (RSD) (%)	Reference
Watermelon	1 - 200	82 - 106	< 18	[3][4]
Tomato	10, 50, 200	65 - 71	< 10	[5][6]
Zucchini	10, 50, 200	80 - 87	< 10	[5][6]
Watermelon	0.05 - 0.2 mg/kg	85.6 - 98.7	2.5 - 3.6	[7]
Waxberry	0.05 - 0.2 mg/kg	84.6 - 98.2	2.9 - 3.7	[7]
Bean Sprouts	-	79.1 - 117	3.0 - 7.0	[8]
Kiwis, Grapes, Tomato, Cucumber	0.03 - 5.33 mg/kg	84.7 - 103.0	0.6 - 4.9	[9]

## Experimental Protocols

This section details the methodologies for the key experiments involved in the LC-MS/MS analysis of forchlorfenuron in plant tissues.

### Sample Preparation: Buffered QuEChERS Method

The QuEChERS method is a streamlined procedure for extracting pesticide residues from a wide variety of food matrices.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Homogenized plant tissue sample
- Acetonitrile (ACN)
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous
- Sodium chloride ( $\text{NaCl}$ )
- Sodium citrate tribasic dihydrate
- Sodium citrate dibasic sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Centrifuge tubes (15 mL and 50 mL)
- Vortex mixer
- Centrifuge

Procedure:

- Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.

- Add the QuEChERS salt packet containing 4 g  $\text{MgSO}_4$ , 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at  $\geq 3000$  rcf for 5 minutes.
- Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg PSA, 900 mg  $\text{MgSO}_4$ , and 150 mg C18 sorbent for dispersive solid-phase extraction (d-SPE) cleanup.
- Vortex for 30 seconds.
- Centrifuge at  $\geq 3000$  rcf for 5 minutes.
- Filter the supernatant through a  $0.22\ \mu\text{m}$  filter into an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Analysis

### Instrumentation:

- An ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.[\[7\]](#)

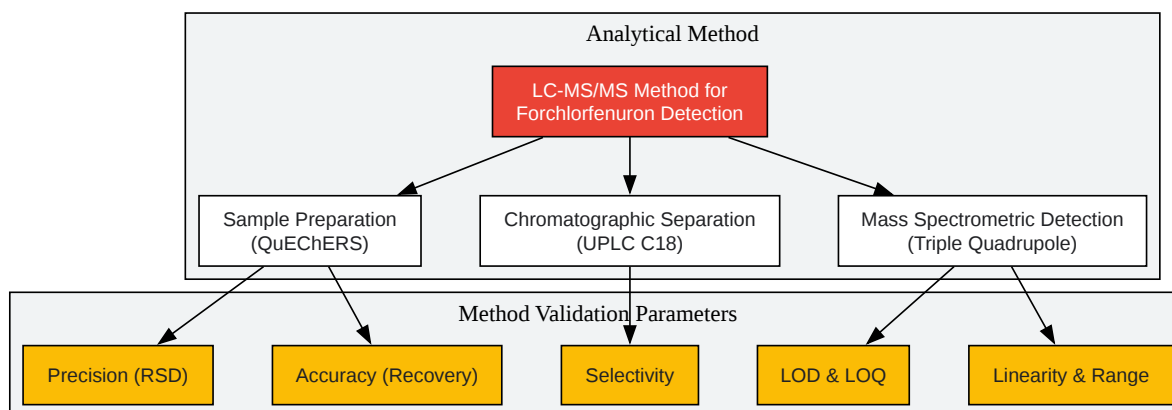
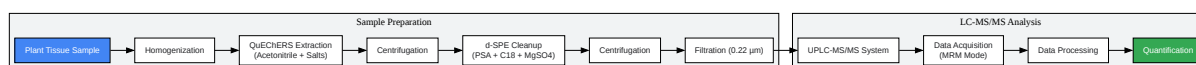
### Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g.,  $2.1\ \text{mm} \times 100\ \text{mm}$ ,  $1.8\ \mu\text{m}$ ).[\[8\]](#)
- Mobile Phase: A gradient of water with 0.1% formic acid and 10 mM ammonium formate (A) and methanol with 0.1% formic acid (B).[\[8\]](#)
- Flow Rate:  $0.3\ \text{mL/min}$ .[\[2\]](#)
- Injection Volume:  $5\text{-}10\ \mu\text{L}$ .
- Column Temperature:  $40\ ^\circ\text{C}$ .

### Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization, Positive (ESI+).[\[3\]](#)[\[4\]](#)[\[7\]](#)
- Multiple Reaction Monitoring (MRM) Mode:
  - Precursor Ion (m/z): 248.[\[3\]](#)[\[4\]](#)
  - Product Ions (m/z): 129 (quantification), 155 (confirmation).[\[3\]](#)[\[4\]](#)
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 350 °C.

## Mandatory Visualizations



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